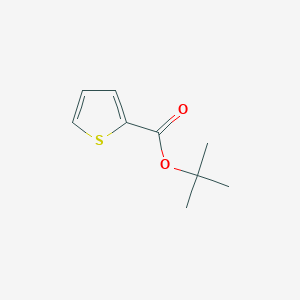











|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].CN(C)CCN(C)C.[C:21](=O)=[O:22].CC(C)=O.C([Li])(C)(C)C>CCCCC.CN(C)C=O>[CH:21]([C:5]1[S:1][C:2]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])=[CH:3][CH:4]=1)=[O:22] |f:2.3|
|


|
Name
|
|
|
Quantity
|
1.84 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C)C)C
|
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
solution
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
13.6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
The obtained mixture was stirred as such for about 50 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
a reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The dry ice/acetone was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to raise the temperature of the mixture to room one
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
ADDITION
|
|
Details
|
poured into 300 ml of a diethyl ether/0.3 N HCl (3:1) mixture
|
|
Type
|
STIRRING
|
|
Details
|
The obtained mixture was stirred for a while
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was recovered
|
|
Type
|
WASH
|
|
Details
|
washed with a phosphate buffer solution
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (developer: n-hexane/ethyl acetate=8:1)
|


Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CC=C(S1)C(=O)OC(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |